Isovaleryl-phe-nle-sta-ala-sta-OH
Overview
Description
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH, also known as SR 42128, is a pepstatin analog . It is known to inhibit renin activity . The compound is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The molecular formula of Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is C39H65N5O9 . It has an average mass of 747.961 Da and a monoisotopic mass of 747.478210 Da . The molecule contains a total of 118 bonds, including 53 non-H bonds, 12 multiple bonds, 25 rotatable bonds, 6 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is soluble in DMSO . It has a molecular weight of 747.97 . The compound should be stored at -20°C to maintain its stability .Scientific Research Applications
Renin Inhibition
Pepstatin analogues, including isovaleryl-phe-nle-sta-ala-sta-OH, have been studied for their potential as renin inhibitors. These compounds have shown significant inhibition of human plasma renin activity, which is crucial in regulating blood pressure and electrolyte balance. The specific structural modifications in these analogues, such as the isovaleryl group, enhance their inhibitory potency against renin, offering potential therapeutic applications in hypertension and related cardiovascular disorders (Guegan et al., 1986).
Enzyme Inhibition Studies
Isovaleryl-phe-nle-sta-ala-sta-OH and its derivatives have been used in structural studies of enzyme complexes, particularly in the context of human pepsin and phosphorus-containing peptidic transition-state analogs. These studies help in understanding the binding sites and reaction mechanisms of proteinases, which are important for developing inhibitors for therapeutic use in diseases involving proteolytic enzymes (Fujinaga et al., 2000).
Metabolic Disorder Research
Research on isovaleryl-phe-nle-sta-ala-sta-OH has contributed to understanding metabolic disorders like isovaleric acidemia. This condition, caused by isovaleryl-CoA dehydrogenase deficiency, leads to elevated levels of isovaleric acid. Studies involving isovaleryl-phe-nle-sta-ala-sta-OH analogs have helped elucidate the enzymatic defects and potential therapeutic approaches in managing this metabolic disorder (Mohsen et al., 1998).
Safety And Hazards
properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O9/c1-9-10-16-28(42-39(53)31(41-34(47)19-25(6)7)20-27-14-12-11-13-15-27)38(52)44-29(17-23(2)3)32(45)21-35(48)40-26(8)37(51)43-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,45-46H,9-10,16-22H2,1-8H3,(H,40,48)(H,41,47)(H,42,53)(H,43,51)(H,44,52)(H,49,50)/t26-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPFGFKWFYQSR-VJBGVNKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isovaleryl-phe-nle-sta-ala-sta-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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